7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
7-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidinone core. This structure incorporates methoxy-substituted phenyl groups at positions 7 and 3, along with a methyl group at position 2.
Synthetic routes for related compounds typically involve multicomponent reactions or condensation of aminopyrazole derivatives with aldehydes or ketones. For example, Bruni et al. (1996) described the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones via reactions between ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates and amino-containing reagents .
Properties
IUPAC Name |
11-(2-methoxyphenyl)-5-(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-15-22(16-8-10-17(30-2)11-9-16)23-25-14-18-19(28(23)26-15)12-13-27(24(18)29)20-6-4-5-7-21(20)31-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOUZEMOUHDDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyrido-pyrimidine core, which is known for its versatility in drug design. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases and enzymes involved in cancer progression.
- Receptor Modulation : The compound could modulate receptor activities that are crucial in pathways related to inflammation and cancer.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Recent research has highlighted the potential of pyrazolo-pyrido-pyrimidine derivatives in cancer therapy:
- In vitro Studies : A study demonstrated that derivatives of pyrido-pyrimidines significantly inhibited the growth of human cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for similar compounds were reported around 1.24 µM, indicating potent activity against these cell lines .
- Mechanistic Insights : Docking studies revealed that certain structural features are essential for binding affinity to the target enzymes. For instance, the presence of hydrogen-bonding capabilities was crucial for effective interaction with the epidermal growth factor receptor (EGFR) .
- Comparative Analysis : A comparative study showed that modifications to the core structure can enhance biological activity. For example, introducing methyl or methoxy groups at specific positions improved the anticancer efficacy and selectivity against tumor cells .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural and Elemental Analysis of Selected Analogues
Key Observations :
Key Observations :
- Antiproliferative activity is structure-dependent; chloro and cyclopentyl substituents enhance cytotoxicity in pyrido-pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
